Home > Products > Screening Compounds P60977 > Sorafenib metabolite M3
Sorafenib metabolite M3 - 1380310-94-0

Sorafenib metabolite M3

Catalog Number: EVT-261016
CAS Number: 1380310-94-0
Molecular Formula: C21H16ClF3N4O4
Molecular Weight: 480.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-721973 is a bio-active chemical.
Overview

Sorafenib metabolite M3 is a significant compound derived from the metabolism of sorafenib, an oral multikinase inhibitor primarily used in the treatment of renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid cancer. Sorafenib functions by inhibiting various kinases involved in tumor growth and angiogenesis, thereby preventing the progression of cancerous cells. The metabolic pathways of sorafenib lead to several metabolites, including M3, which are important for understanding the drug's pharmacokinetics and pharmacodynamics.

Source

Sorafenib is marketed under the brand name Nexavar by Bayer and is administered in tablet form. It is absorbed in the gastrointestinal tract and metabolized mainly in the liver by cytochrome P450 enzymes, particularly CYP3A4 and UDP-glucuronosyltransferase 1A9. The presence of sorafenib metabolite M3 has been identified through various studies focusing on drug metabolism and pharmacokinetics .

Classification

Sorafenib belongs to the class of antineoplastic agents, specifically targeting several receptor tyrosine kinases. Metabolite M3 can be classified as a phase I metabolite resulting from oxidative metabolism. Its formation is part of a broader metabolic pathway that includes other metabolites such as M1 and sorafenib N-oxide .

Synthesis Analysis

Methods

The synthesis of sorafenib metabolite M3 involves the metabolic conversion of sorafenib through enzymatic reactions primarily mediated by cytochrome P450 enzymes. The specific pathway leading to M3 involves the oxidation of sorafenib to form sorafenib N-oxide, which subsequently undergoes further transformations to yield M3.

Technical Details

The detailed synthesis pathway includes:

  1. Oxidation Reaction: Sorafenib is oxidized by CYP3A4 to form sorafenib N-oxide.
  2. Subsequent Reactions: Sorafenib N-oxide can then undergo glucuronidation or further oxidation to yield multiple metabolites, including M1 and M3 .
Molecular Structure Analysis

Structure

The molecular structure of sorafenib metabolite M3 has been characterized through various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The structure typically features a modified side chain compared to the parent compound, reflecting its status as a metabolite.

Data

M3's molecular formula is C_21H_22ClF_2N_4O_3S, and it has a molecular weight of approximately 452.94 g/mol. Detailed structural data can be obtained from spectral analyses that confirm its identity as a product of sorafenib metabolism.

Chemical Reactions Analysis

Reactions

The formation of sorafenib metabolite M3 involves several key reactions:

  1. Oxidation: Catalyzed by CYP3A4 leading to the formation of sorafenib N-oxide.
  2. Hydroxylation: Further hydroxylation or conjugation reactions lead to the formation of M3 from intermediate compounds .

Technical Details

The kinetics of these reactions can be influenced by various factors including enzyme expression levels, substrate concentration, and the presence of inhibitors or inducers in the metabolic pathway .

Mechanism of Action

Data

Physical and Chemical Properties Analysis

Physical Properties

Sorafenib metabolite M3 is a solid at room temperature with specific melting points reported between 199°C to 211°C depending on purity and formulation conditions.

Chemical Properties

M3 exhibits stability under physiological conditions but may undergo further reactions under extreme pH or temperature conditions. Its solubility properties are influenced by its chemical structure, affecting its bioavailability .

Applications

Scientific Uses

Sorafenib metabolite M3 serves as an important compound in pharmacological studies aimed at understanding drug metabolism and resistance mechanisms in cancer therapy. Research into this metabolite can help elucidate the metabolic pathways that influence drug efficacy and safety profiles in patients undergoing treatment with sorafenib . Additionally, understanding metabolites like M3 can aid in developing strategies to overcome resistance observed in certain cancer types.

Biochemical Characterization of Sorafenib Metabolite M3

Structural Identification and Nomenclature of M3

Sorafenib metabolite M3 (CAS No. 1380310-94-0), chemically designated as 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide, is a hydroxylated derivative of the parent tyrosine kinase inhibitor sorafenib. Its molecular formula is C₂₁H₁₆ClF₃N₄O₄, with a monoisotopic mass of 480.08122 Da [6]. The core structure retains the bi-aryl urea scaffold of sorafenib but features a hydroxymethyl (-CH₂OH) group replacing the methyl moiety on the pyridine-2-carboxamide segment (Figure 1) [6] [7]. This modification arises from enzymatic oxidation of the parent compound’s N-methyl group. In pharmacological contexts, M3 is also referenced as BAY-721973, reflecting its discovery lineage from Bayer’s drug development programs [6].

Table 1: Structural Identifiers of Sorafenib Metabolite M3

PropertyDescriptor
Systematic IUPAC Name4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide
Molecular FormulaC₂₁H₁₆ClF₃N₄O₄
Canonical SMILESC1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCO
CAS Registry Number1380310-94-0
Alternative CodesBAY-721973; UNII-83F1Z938Q0

Enzymatic Pathways in M3 Formation

Role of CYP3A4 in N-Methylhydroxylation

M3 is generated primarily through CYP3A4-mediated N-methylhydroxylation, a Phase I metabolic reaction. This cytochrome P450 enzyme catalyzes the insertion of a hydroxyl group into the methyl substituent on the carboxamide nitrogen of sorafenib. Studies using human hepatic microsomes and cDNA-expressed CYP isoforms confirm CYP3A4 as the dominant catalyst, exhibiting ~20-fold greater activity than CYP3A5 [3]. Kinetic analyses reveal this oxidation occurs with low micromolar affinity (Km ~15–30 µM), consistent with sorafenib’s lipophilic nature [1] [3]. Crucially, liver impairment significantly alters this process: research comparing tumor vs. non-tumor hepatic microsomes from HCC patients shows a 25-fold reduction in maximal velocity (Vmax) for sorafenib oxidation due to downregulated CYP3A4 expression [1]. This metabolic disruption explains interpatient variability in M3 exposure.

Table 2: Enzymatic Kinetics of M3 Formation

Enzyme SystemKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
Healthy Liver Microsomes25.8 ± 4.2318 ± 4212.3
HCC Tumor Microsomes28.3 ± 5.112.7 ± 3.1*0.45*
cDNA-Expressed CYP3A418.9 ± 2.7405 ± 5821.4

Data adapted from [1] [3]; *denotes significant decrease (p<0.01) vs. healthy tissue

Secondary Modifications via Phase II Enzymes

Following initial hydroxylation, M3 may undergo further biotransformation via UGT1A9-mediated glucuronidation. Though less characterized than the parent drug’s glucuronidation (which clears ~15% of sorafenib dose), in vitro evidence confirms M3 serves as a substrate for UGT1A9 [1] [2]. This Phase II reaction conjugates glucuronic acid to the hydroxymethyl group, yielding a polar, excretable glucuronide (tentatively designated M3-gluc). Notably, hepatic UGT1A9 activity is impaired in cirrhosis and HCC, mirroring CYP3A4 downregulation. Pooled tumor microsomes exhibit a 2-fold decrease in Vmax for sorafenib glucuronidation compared to non-tumor tissue [1]. While sulfation pathways remain unexplored for M3, its phenolic structure suggests potential sulfotransferase (SULT) involvement.

Physicochemical Properties of M3

Metabolite M3 shares sorafenib’s low aqueous solubility (<1 µg/mL), attributable to its hydrophobic trifluoromethylphenyl and chlorophenyl rings [6] [7]. However, the hydroxymethyl group introduces enhanced polarity relative to the parent drug, evidenced by a lower calculated partition coefficient (XLogP3 = 3.5 vs. sorafenib’s 4.5) [6] [10]. This polar shift facilitates urinary excretion, aligning with data showing ~19% of sorafenib dose elimination via urine as metabolites [7]. M3 is stable at -20°C but degrades under basic conditions due to urea bond lability. Its spectral profile includes characteristic IR absorptions at 1670 cm⁻¹ (amide C=O), 1590 cm⁻¹ (aryl C=C), and 3350 cm⁻¹ (O-H stretch) [6].

Table 3: Key Physicochemical Parameters of Sorafenib M3

PropertyValueMethod/Reference
Molecular Weight480.82 g/molMonoisotopic mass [6]
XLogP33.5Computational [6]
Hydrogen Bond Donors3 (two urea NH, one OH)Structural analysis [6]
Hydrogen Bond Acceptors8 (carbonyl O, ether O, OH, triazole N)Structural analysis [6]
Solubility in Water<0.1 µg/mL (insoluble)Experimental [6]
Solubility in DMSO>50 mg/mLExperimental [6]
Melting PointNot determined (decomposes >200°C)Thermal analysis [6]

Comparative Analysis of Key Sorafenib Metabolites

Table 4: Characteristics of Major Sorafenib Metabolites

MetaboliteStructurePrimary EnzymeMolecular Weight (g/mol)Relative Plasma ExposureBioactivity
SorafenibParent compound-464.8370–85%Potent multi-kinase inhibitor
M2 (N-oxide)Pyridine N-oxidationCYP3A4480.829–16%Similar to parent
M3 (N-hydroxymethyl)N-methylhydroxylationCYP3A4480.82<5%*Undetermined
M4 (N-desmethyl)N-demethylationCYP3A4450.80TraceReduced activity
M7 (glucuronide)Parent glucuronidationUGT1A9641.02VariableLikely inactive

Data synthesized from [1] [2] [6]; *M3 plasma levels not routinely quantified but inferred from excretion studies

Implications for Pharmacokinetic Variability

The formation of M3 exemplifies how liver pathology modulates metabolite generation. Impaired CYP3A4 function in HCC reduces M3 production, potentially elevating parent drug exposure and toxicity risks [1]. Furthermore, polymorphisms in CYP3A4 genes (e.g., CYP3A4∗22) or drug interactions (e.g., with CYP3A4 inducers like rifampin) may alter M3 kinetics [8]. While M3’s intrinsic pharmacological activity remains unquantified, its structural similarity to sorafenib suggests possible target interactions. Future research should address whether M3 contributes to sorafenib’s efficacy or resistance phenotypes in tumors with intact metabolic pathways.

Properties

CAS Number

1380310-94-0

Product Name

Sorafenib metabolite M3

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide

Molecular Formula

C21H16ClF3N4O4

Molecular Weight

480.82

InChI

InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32)

InChI Key

HCXYKSDRIWQAMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCO

Solubility

Soluble in DMSO, not in water

Synonyms

BAY-721973; BAY 721973; BAY721973; Sorafenib metabolite M3; UNII-83F1Z938Q0;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.